1-Bromo-4-ethyl-2-methoxybenzene
Description
Overview of Bromoarene Chemistry in Contemporary Organic Synthesis
Bromoarenes are pivotal building blocks in modern organic synthesis. The carbon-bromine bond in these compounds is a key functional group that enables a variety of chemical transformations. Notably, bromoarenes are common precursors in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chemrxiv.orgresearchgate.netnih.gov These palladium-catalyzed reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net
The utility of bromoarenes stems from the moderate reactivity of the C-Br bond. It is stable enough to be carried through multi-step syntheses but can be readily activated by transition metal catalysts. This balance allows for selective transformations at the bromine-substituted carbon atom. nih.gov Bromination itself is a fundamental transformation, and various methods have been developed for the regioselective introduction of bromine onto aromatic rings. ontosight.ai
Significance of Ethyl and Methoxy (B1213986) Substituents in Directing Aromatic Reactivity
In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile. lumenlearning.comvedantu.com This directive influence is a result of both inductive and resonance effects. libretexts.org
The methoxy group (-OCH₃) is a strong activating group and an ortho, para director. libretexts.orgmasterorganicchemistry.com The oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance. masterorganicchemistry.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. vedantu.com The increase in electron density is most pronounced at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.org
The ethyl group (-CH₂CH₃) , like other alkyl groups, is a weak activating group and also an ortho, para director. masterorganicchemistry.com It donates electron density to the ring primarily through an inductive effect, which involves the polarization of the sigma bond between the alkyl group and the aromatic ring. libretexts.org This effect also enhances the ring's reactivity towards electrophiles and directs substitution to the ortho and para positions. msu.edu
Contextualization of 1-Bromo-4-ethyl-2-methoxybenzene within Bromoarene Research Landscape
This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates a bromine atom, making it a suitable substrate for cross-coupling reactions, and two electron-donating groups (ethyl and methoxy) that influence the reactivity and regioselectivity of further chemical modifications.
The specific arrangement of the substituents on the benzene ring makes this compound a tailored building block. The bromine at position 1 allows for the introduction of a wide array of functional groups through metal-catalyzed coupling reactions. The methoxy group at position 2 and the ethyl group at position 4 not only activate the ring but also provide steric and electronic differentiation, which can be exploited for selective transformations at other positions on the ring. Researchers can utilize this compound to construct more complex molecular architectures, potentially for applications in medicinal chemistry and materials science. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1369820-29-0 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
This data is compiled from publicly available chemical databases. sigmaaldrich.comglpbio.com
Summary of Substituent Effects
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -Br | Halogen | Deactivating | ortho, para |
| -OCH₃ | Ether | Activating (Strong) | ortho, para |
| -CH₂CH₃ | Alkyl | Activating (Weak) | ortho, para |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-ethyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCJVRQUFSHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Ethyl 2 Methoxybenzene
Electrophilic Aromatic Bromination Strategies
The most common approach to synthesizing 1-bromo-4-ethyl-2-methoxybenzene is through the electrophilic aromatic bromination of a suitable precursor, typically 3-ethylanisole (1-ethyl-3-methoxybenzene). This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom.
Regioselective Bromination of Ethylmethoxybenzene Precursors
The success of the synthesis hinges on the regioselective control of the bromination reaction, ensuring the bromine atom is introduced at the desired position.
The methoxy (B1213986) (-OCH3) and ethyl (-CH2CH3) groups on the benzene (B151609) ring play a crucial role in directing the incoming electrophile (bromine). The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgpearson.comorganicchemistrytutor.com This donation of electrons makes the ortho and para positions more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.orgyoutube.com The ethyl group is also an activating group and an ortho, para-director, although its activating effect is weaker than that of the methoxy group. youtube.com It donates electron density primarily through an inductive effect. libretexts.org
In the case of 3-ethylanisole, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. The position para to the methoxy group (C6) is also ortho to the ethyl group. The position ortho to the methoxy group (C2) is also ortho to the ethyl group. The other ortho position to the methoxy group (C4) is meta to the ethyl group. The position para to the ethyl group is C6.
Considering the directing effects, the incoming bromine atom will preferentially substitute at the positions most activated by the methoxy group. Therefore, the primary products expected are 1-bromo-2-ethyl-4-methoxybenzene (B2595638) and this compound. The formation of the desired this compound is favored due to the combined directing influence of both the methoxy and ethyl groups to the C4 position.
While electronic effects from the substituents are primary in determining the position of bromination, steric hindrance also plays a significant role. nsf.govnih.gov The ethyl group, being bulkier than a hydrogen atom, can sterically hinder the approach of the electrophile to the adjacent ortho position (C2). youtube.com This steric hindrance makes the attack at the less hindered C4 position more favorable, leading to a higher yield of this compound. The size of the electrophile itself can also influence the ortho/para ratio; larger electrophiles will favor the less sterically hindered para position. libretexts.org
Theoretical analyses, such as ab initio calculations, can provide quantitative insights into the positional selectivity by evaluating the energies of the possible arenium ion intermediates. nih.govresearchgate.netmdpi.com These calculations often show that the transition state leading to the para isomer is lower in energy, thus confirming its preferential formation. researchgate.netmdpi.com
Catalytic Systems and Promoters for Controlled Bromination (e.g., Lewis Acid Catalysis)
To enhance the electrophilicity of the brominating agent and facilitate the reaction, a catalyst is often employed. For aromatic bromination, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used. pressbooks.pubkhanacademy.orgmasterorganicchemistry.com The Lewis acid polarizes the bromine molecule, creating a more potent electrophile (Br⁺). pressbooks.pubkhanacademy.orgmasterorganicchemistry.com
The mechanism involves the formation of a complex between the Lewis acid and the bromine molecule. This complex then reacts with the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org In the final step, a weak base, such as the FeBr₄⁻ anion, removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.orgyoutube.com
In some cases, particularly with highly activated aromatic compounds like anisoles, bromination can proceed without a Lewis acid catalyst. pearson.compearson.com However, the use of a catalyst often allows for milder reaction conditions and can improve the regioselectivity of the reaction.
Evaluation of Brominating Agents and Reaction Conditions for Optimized Yields
The choice of brominating agent and reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of byproducts.
| Brominating Agent | Catalyst/Conditions | Notes |
| Bromine (Br₂) | FeBr₃ or AlBr₃ | Standard method for aromatic bromination. pressbooks.pubkhanacademy.org |
| N-Bromosuccinimide (NBS) | Silica gel, HBF₄·Et₂O in CH₃CN | A milder and more selective brominating agent. nih.govacs.org Often provides high para-selectivity. nih.gov |
| Tetrabutylammonium tribromide (TBATB) | - | A solid, stable, and easy-to-handle brominating agent. researchgate.net |
| Thallic acetate | - | Used for the bromination of various aromatic compounds, often resulting in a single pure monobromo isomer. google.com |
N-Bromosuccinimide (NBS) is a popular alternative to molecular bromine as it is a solid and easier to handle. organic-chemistry.org Reactions with NBS can be highly regioselective, often favoring para-bromination, especially in the presence of protic or Lewis acids. nih.govacs.org For instance, the use of NBS in acetonitrile (B52724) has been shown to be highly para-selective for the bromination of methoxybenzenes. nih.gov
Optimizing reaction conditions such as temperature and solvent is also crucial. Lower temperatures can enhance the para/ortho selectivity by favoring the thermodynamically more stable para product. nih.gov The choice of solvent can also influence the reaction rate and selectivity.
Alternative Synthetic Routes to this compound
While electrophilic bromination of 3-ethylanisole is the most direct route, other synthetic strategies can be employed. One such alternative involves a Sandmeyer-type reaction starting from an appropriately substituted aniline (B41778). For example, 4-ethyl-2-methoxyaniline (B13138120) could be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom.
Another potential route could involve the functionalization of a pre-existing brominated scaffold. For instance, one could start with a compound like 2-bromo-5-methoxyphenol (B1282781) and introduce the ethyl group at a later stage through a suitable C-C bond-forming reaction. researchgate.net However, these multi-step sequences are generally less efficient than the direct bromination of 3-ethylanisole.
Halogenation via Aryl Diazonium Salt Intermediates
A reliable method for the regioselective introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. This reaction proceeds via an aryl diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.
The synthesis of this compound via this route would commence with the corresponding aniline, 4-ethyl-2-methoxyaniline. The synthesis of this precursor can be achieved through a multi-step process starting from o-nitroethylbenzene. This involves a Bamberger reaction, followed by acetylation, O-methylation, and subsequent hydrolysis to yield 4-ethyl-2-methoxyaniline. researchgate.net
Once the aniline precursor is obtained, it is treated with a cold, acidic solution of sodium nitrite to form the in situ diazonium salt. The subsequent addition of copper(I) bromide facilitates the displacement of the diazonium group with a bromine atom. A similar, well-documented procedure is the synthesis of 4-bromo-1-iodo-2-methoxybenzene (B592609) from 4-bromo-2-methoxyaniline. This analogous reaction provides a solid framework for the synthesis of the target compound.
Table 1: Proposed Sandmeyer Reaction for this compound
| Step | Reactants | Reagents | Conditions | Product |
| 1. Diazotization | 4-ethyl-2-methoxyaniline | Sodium nitrite, Hydrobromic acid | 0-5 °C | 4-ethyl-2-methoxybenzenediazonium bromide |
| 2. Sandmeyer Reaction | 4-ethyl-2-methoxybenzenediazonium bromide | Copper(I) bromide | Gentle warming | This compound |
Transformations from Related Aryl Halides or Functionalized Benzene Precursors
An alternative approach involves the direct bromination of a precursor that already contains the ethyl and methoxy groups in the desired orientation. Given the directing effects of the substituents, the starting material would need to have the ethyl and methoxy groups positioned to favor bromination at the C1 position.
A plausible precursor for this strategy is 3-ethylanisole. In this molecule, the methoxy group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The ethyl group at C3 directs to the C2, C4, and C6 positions. The cumulative effect would strongly favor substitution at the C2, C4, and C6 positions. To obtain this compound, which corresponds to bromination at the C6 position of 3-ethylanisole, careful control of reaction conditions would be necessary to achieve the desired regioselectivity.
Electrophilic aromatic bromination is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃, or in a solvent like acetic acid.
Table 2: Electrophilic Bromination of 3-Ethylanisole
| Reactant | Reagent | Catalyst | Potential Products |
| 3-Ethylanisole | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Mixture of bromo-3-ethylanisole isomers |
Multi-step Synthetic Approaches Involving Functional Group Interconversions
More complex synthetic routes allow for the precise construction of the target molecule through a series of functional group interconversions. A common strategy is the Friedel-Crafts reaction, which can be used to introduce an acyl or alkyl group onto an aromatic ring. libretexts.orgmasterorganicchemistry.com
One potential multi-step synthesis could begin with 3-methoxytoluene. A Friedel-Crafts acylation with acetyl chloride would likely introduce the acetyl group para to the methoxy group, yielding 4-methoxy-2-methylacetophenone. The methyl group could then be subjected to radical bromination followed by dehydrohalogenation to form a vinyl group, which can be subsequently reduced to an ethyl group. Alternatively, a more direct approach would be a Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride. This would primarily yield 4-methoxypropiophenone. The ketone can then be reduced to an ethyl group via methods such as the Clemmensen or Wolff-Kishner reduction. youtube.com
Following the formation of 4-ethylanisole (B128215), the final step would be bromination. The methoxy group is a stronger activating group than the ethyl group and will direct the incoming bromine to the ortho position (C2), yielding 2-bromo-4-ethylanisole (B1282620) (2-bromo-4-ethyl-1-methoxybenzene), an isomer of the target compound. To achieve the desired this compound, a different starting material and strategy would be required, highlighting the importance of substituent placement in synthetic design.
Table 3: Illustrative Multi-step Synthesis via Friedel-Crafts Acylation
| Step | Starting Material | Reaction | Intermediate/Product |
| 1 | Anisole | Friedel-Crafts Acylation with Propanoyl Chloride | 4-Methoxypropiophenone |
| 2 | 4-Methoxypropiophenone | Clemmensen or Wolff-Kishner Reduction | 4-Ethylanisole |
| 3 | 4-Ethylanisole | Bromination | 2-Bromo-4-ethyl-1-methoxybenzene |
Synthesis of Isomeric Bromoethylmethoxybenzenes for Comparative Mechanistic Studies
The synthesis of isomers of this compound is essential for comparative studies, which can elucidate reaction mechanisms and the influence of substituent patterns on the physicochemical properties of these compounds.
1-Bromo-2-ethyl-4-methoxybenzene: This isomer can be synthesized starting from 2-ethyl-4-methoxyaniline. The synthesis of this aniline derivative has been reported, proceeding from o-nitroethylbenzene via a four-step process. researchgate.net Following the synthesis of 2-ethyl-4-methoxyaniline, a Sandmeyer reaction, similar to the one described in section 2.2.1, can be employed to introduce the bromine atom at the C1 position.
2-Bromo-4-ethyl-1-methoxybenzene: As outlined in section 2.2.3, this isomer can be prepared from 4-ethylanisole. The direct bromination of 4-ethylanisole is expected to yield 2-bromo-4-ethyl-1-methoxybenzene as the major product due to the ortho-directing effect of the powerful activating methoxy group. nih.gov
The availability of these isomers allows for a systematic investigation of how the relative positions of the bromo, ethyl, and methoxy groups affect properties such as reactivity in further transformations, spectroscopic characteristics, and potential biological activity.
Mechanistic Investigations of Reactions Involving 1 Bromo 4 Ethyl 2 Methoxybenzene
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For 1-Bromo-4-ethyl-2-methoxybenzene, the directing effects of the existing substituents determine the position of substitution for an incoming electrophile. The methoxy (B1213986) group (-OCH3) is a strong activating group and is ortho, para-directing. The ethyl group (-CH2CH3) is a weak activating group and is also ortho, para-directing. The bromine atom (-Br) is a deactivating group but is also ortho, para-directing.
The combined effect of these groups directs incoming electrophiles to the positions ortho and para to the strongly activating methoxy group. Since the para position is already occupied by the ethyl group, substitution is expected to occur at the positions ortho to the methoxy group.
Detailed Analysis of Arenium Ion Intermediates and their Stability
The traditional mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgbyjus.com This intermediate is resonance-stabilized, with the positive charge delocalized over the carbon atoms of the ring. wikipedia.org
In the case of this compound, the stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. The substituents on the benzene (B151609) ring play a crucial role in stabilizing or destabilizing these intermediates. Electron-donating groups, such as the methoxy and ethyl groups, stabilize the arenium ion by donating electron density to the positively charged ring. uomustansiriyah.edu.iq Conversely, electron-withdrawing groups would destabilize it.
Recent studies, however, have challenged the universality of the arenium ion as an obligatory intermediate in all electrophilic aromatic substitutions. nih.govresearchgate.netacs.org Computational and experimental evidence suggests that for some reactions, particularly halogenations in nonpolar solvents, an addition-elimination pathway that proceeds through a single transition state may be favored over the classic two-stage mechanism. nih.govacs.org This concerted mechanism avoids the formation of a discrete arenium ion intermediate. nih.govresearchgate.net
Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -OCH₃ (Methoxy) | Strong Activator | Ortho, Para |
| -CH₂CH₃ (Ethyl) | Weak Activator | Ortho, Para |
| -Br (Bromo) | Deactivator | Ortho, Para |
Kinetic Studies and Rate-Determining Steps in Aryl Bromination
Kinetic studies of electrophilic aromatic substitution reactions, such as aryl bromination, provide insight into the reaction mechanism and the factors that influence the reaction rate. For most EAS reactions, the formation of the arenium ion is the slow, rate-determining step. iosrjournals.org
The reaction kinetics for the bromination of anisoles can be complex, with the order of the reaction with respect to the reactants depending on the specific conditions. researchgate.net For example, the bromination of anisoles with N-bromophthalimide in aqueous acetic acid showed first-order kinetics in the brominating agent and zero-order in the anisole (B1667542). researchgate.net
Influence of Solvent Systems and Reaction Temperature on Reaction Pathway and Product Selectivity
The choice of solvent and the reaction temperature can have a significant impact on the pathway and product selectivity of electrophilic aromatic substitution reactions. quora.com Solvents can influence the stability of intermediates and transition states, and temperature can affect the relative rates of competing reaction pathways. quora.comstudysmarter.co.uk
In non-polar solvents, the reaction may proceed through a more concerted mechanism, as discussed earlier. nih.gov Polar solvents, on the other hand, can stabilize the charged arenium intermediate, favoring the traditional two-step mechanism. quora.com The regioselectivity of the reaction can also be affected by the solvent system. Computational studies have shown that the choice of solvent can influence the predicted regioselectivity of electrophilic aromatic substitution on heteroaromatic systems. core.ac.uk
Reaction temperature can also play a role in product distribution. At higher temperatures, there may be enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a different product ratio.
Nucleophilic Substitution Reactions of the Aryl Bromine Atom
Mechanisms of Displacement Reactions (e.g., SNAr Pathways)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate called a Meisenheimer complex. byjus.com
A key requirement for an SNAr reaction to occur is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubnumberanalytics.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. byjus.compressbooks.pub
This compound is not a good substrate for SNAr reactions under typical conditions. The methoxy and ethyl groups are electron-donating, which destabilizes the negatively charged intermediate that would be formed. researchgate.net Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr pathway is highly unlikely. For aryl halides without activating electron-withdrawing groups, nucleophilic substitution can sometimes be achieved under harsh conditions (high temperature and pressure) via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub
Cross-Coupling Reaction Mechanisms
The bromine atom on this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Negishi) or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Transmetalation/Migratory Insertion:
In the Suzuki reaction , an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center in a step called transmetalation. libretexts.orgwikipedia.orgorganic-chemistry.org This step typically requires a base to activate the organoboron species. organic-chemistry.org
In the Negishi reaction , an organozinc compound serves as the nucleophilic partner and undergoes transmetalation. wikipedia.orgnih.govcore.ac.ukorganic-chemistry.org
In the Heck reaction , an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion). wikipedia.orgorganic-chemistry.orgnih.govscielo.bryoutube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of these cross-coupling reactions. nih.govnih.gov For instance, in Suzuki-Miyaura couplings, the ligand can affect the rate of the reaction and the stability of the catalytic species. nih.gov
Table 2: Comparison of Cross-Coupling Reactions Involving this compound
| Reaction | Nucleophilic Partner | Key Mechanistic Step | Typical Product |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | Transmetalation | Biaryl or substituted alkene |
| Heck Coupling | Alkene | Migratory Insertion | Substituted alkene |
| Negishi Coupling | Organozinc compound | Transmetalation | Biaryl, alkylarene, or vinylarene |
Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. chemrxiv.org This reaction typically involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. chemrxiv.org For this compound, the reaction facilitates the substitution of the bromine atom with an aryl, vinyl, or alkyl group from a boronic acid or its ester.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
Oxidative Addition: The process initiates with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated palladium(0) species (often generated in situ from a palladium precursor). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands. chemrxiv.org
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the organoboron compound by forming a more nucleophilic boronate species. nih.gov The exact mechanism of transmetalation can vary, but it results in a new palladium(II) intermediate where both organic partners are attached to the metal.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the coupled product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. chemrxiv.org
The efficiency and selectivity of the Suzuki-Miyaura coupling of this compound can be fine-tuned by the choice of palladium catalyst, ligands, base, and solvent. The steric hindrance from the ortho-methoxy group and the electronic effects of both the methoxy and ethyl groups can influence the reaction kinetics and yields.
Below is a table summarizing typical components in a Suzuki-Miyaura coupling reaction.
| Component | Role | Examples |
| Aryl Halide | Electrophilic partner | This compound |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, vinylboronic acid |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, NaOH, Et₃N |
| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |
Copper-Catalyzed Ullmann Coupling for Biaryl Formation
The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide. organic-chemistry.orgnih.gov In the case of this compound, this reaction would lead to the formation of 4,4'-diethyl-2,2'-dimethoxybiphenyl. While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions. nih.gov
The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve organocopper intermediates. One proposed mechanism involves the following steps:
Formation of an Organocopper Species: The reaction is thought to initiate with the reaction of the aryl halide with a copper(I) species, which can be generated in situ from copper metal or a copper(I) salt. This leads to the formation of an organocopper(III) intermediate through oxidative addition. organic-chemistry.orgnih.gov
Reductive Elimination: This intermediate then undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate a copper(I) species.
An alternative pathway suggests the formation of an aryl radical intermediate, although recent studies provide evidence against free radical involvement in many copper-catalyzed Ullmann-type reactions. nih.gov
Recent advancements in surface science have allowed for the direct visualization of chemical reactions on surfaces. On-surface Ullmann coupling has emerged as a powerful technique for constructing well-defined low-dimensional nanostructures. researchgate.netscilit.com Studies involving aryl halides on copper surfaces have provided significant insights into the reaction mechanism.
When this compound or similar aryl halides are deposited onto a copper surface under ultra-high vacuum conditions, a series of events can be observed using techniques like scanning tunneling microscopy (STM). nsf.gov
Adsorption and Debromination: The molecules first adsorb onto the copper surface. Upon gentle heating, the carbon-bromine bond cleaves, and the bromine atom binds to the copper surface, leaving behind an aryl radical.
Formation of Organometallic Intermediates: These surface-bound aryl radicals can then react with copper adatoms (copper atoms on the surface) to form stable organometallic intermediates. nsf.gov These intermediates often self-assemble into ordered structures on the surface.
Covalent Coupling: Further annealing provides the energy required for the reductive elimination of the copper atom from the organometallic intermediate, leading to the formation of a covalent carbon-carbon bond and the final biaryl product. nsf.gov The resulting biaryl molecules may also form ordered assemblies on the surface.
These on-surface studies have been instrumental in confirming the role of organometallic intermediates and providing a step-by-step visualization of the coupling process. nsf.gov
Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Heck, Sonogashira)
Beyond Suzuki-Miyaura and Ullmann couplings, this compound can participate in a variety of other metal-catalyzed cross-coupling reactions.
Stille Coupling: This reaction couples the aryl bromide with an organotin compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups, though their toxicity is a significant drawback. organic-chemistry.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org
Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The proposed mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination then yields the aryl-alkyne product and regenerates the palladium(0) catalyst. libretexts.org
The following table provides a comparative overview of these coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |
| Stille | Organotin compound | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck | Alkene | Pd(0) complex, Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Oxidative Addition, Transmetalation (from Cu acetylide), Reductive Elimination |
Other Reactive Pathways (e.g., Radical Reactions, Oxidation, Reduction)
In addition to metal-catalyzed coupling reactions, this compound can undergo other transformations.
Radical Reactions: While less common for aryl halides compared to other substrates, radical reactions can be initiated under specific conditions, such as with radical initiators or photochemically. These reactions would involve the homolytic cleavage of the carbon-bromine bond to generate an aryl radical. This highly reactive intermediate can then participate in various radical chain reactions, such as addition to double bonds or hydrogen atom abstraction.
Oxidation: The benzene ring of this compound is generally resistant to oxidation due to its aromatic stability. However, the substituent groups can be susceptible to oxidation under strong oxidizing conditions. The ethyl group could potentially be oxidized at the benzylic position to an acetyl group or a carboxylic acid. The methoxy group is generally stable to oxidation.
Reduction: The bromo substituent can be removed through reduction. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can replace the bromine atom with a hydrogen atom, yielding 1-ethyl-3-methoxybenzene. Other reducing agents, such as those used in Birch reduction, could potentially reduce the aromatic ring itself, though this would require harsh conditions.
Spectroscopic and Computational Characterization Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Bromo-4-ethyl-2-methoxybenzene provides information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern due to spin-spin coupling. The methoxy (B1213986) group (-OCH3) will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. A study on the related compound 1-bromo-4-ethylbenzene (B134493) showed that the alkyl carbons of the ethyl chain appear more upfield compared to the benzene carbons. chegg.com
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. COSY spectra would reveal the coupling between the protons on the ethyl group and the aromatic protons, while HSQC would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of all ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for similar structures and should be considered illustrative.
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-Br | - | ~115 |
| C2-OCH₃ | - | ~158 |
| C3-H | ~7.1 (d) | ~112 |
| C4-CH₂CH₃ | - | ~140 |
| C5-H | ~6.8 (dd) | ~128 |
| C6-H | ~7.3 (d) | ~130 |
| -OCH₃ | ~3.9 (s) | ~56 |
| -CH₂CH₃ | ~2.6 (q) | ~28 |
| -CH₂CH₃ | ~1.2 (t) | ~15 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the ethyl group, C-O stretching from the methoxy group, and C-Br stretching. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. For related aromatic bromo compounds, the C-Br stretching vibration is often observed in the 650-395 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides information on the polarizability changes during molecular vibrations. It is particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (215.09 g/mol ). glpbio.comnih.gov Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the ethyl group, the methoxy group, or a bromine atom, leading to the formation of stable carbocations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This analysis would reveal the planarity of the benzene ring and the orientation of the ethyl and methoxy substituents relative to the ring. Furthermore, it would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential halogen bonding (C-Br···O or C-Br···π interactions), which govern the packing of the molecules in the crystal lattice.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides theoretical insights into the electronic structure, geometry, and spectroscopic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry of this compound. These calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic properties, which can then be compared with experimental data to validate the proposed structure. Such computational studies on similar molecules like 1-bromo-4-chlorobenzene (B145707) have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net
of this compound
The following sections detail the theoretical and computational methodologies employed to characterize the chemical compound this compound. These studies provide a molecular-level understanding of its structure, stability, and reactivity.
Computational chemistry offers powerful tools to investigate the properties of molecules, providing insights that complement experimental data. For this compound, a comprehensive computational analysis would involve a multi-faceted approach, including Density Functional Theory (DFT) and molecular dynamics simulations, to predict its electronic behavior, conformational landscape, spectroscopic signatures, and reaction pathways.
The electronic properties of this compound are governed by the interplay of its three substituents on the benzene ring: the bromo, ethyl, and methoxy groups. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Conversely, the bromine atom is an ortho, para-directing deactivator, withdrawing electron density inductively while donating through resonance. The ethyl group is a weak electron-donating group through induction.
The combination of these substituents leads to a nuanced electronic structure. The strong electron-donating methoxy group is expected to have a dominant effect, making the benzene ring more nucleophilic than benzene itself and activating it towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com DFT calculations would likely show a relatively small HOMO-LUMO gap, indicating higher reactivity compared to unsubstituted benzene. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich and electron-poor regions of the molecule, with the area around the methoxy group and specific positions on the ring showing higher negative potential. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 D |
Note: These are estimated values based on typical DFT results for similarly substituted benzene derivatives and are not from direct experimental or computational studies on this compound.
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational preferences and dynamic behavior. researchgate.netresearchgate.net
The primary sources of conformational flexibility in this molecule are the rotation of the ethyl group around the C-C bond and the rotation of the methoxy group around the C-O bond. The methoxy group in anisole (B1667542) and its derivatives generally prefers a planar conformation where the methyl group lies in the plane of the benzene ring, due to favorable electronic interactions. colostate.edu However, steric hindrance from the adjacent bromine atom in this compound could lead to a non-planar (gauche) conformation being more stable. unicamp.br
Similarly, the ethyl group can adopt different conformations relative to the benzene ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. These simulations would provide a statistical distribution of the different conformations at a given temperature, offering insights into the molecule's average shape and flexibility. The dynamic behavior, such as the rate of conformational changes, can also be extracted from MD trajectories. researchgate.net
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted by calculating the magnetic shielding tensors of the nuclei. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The proton on the carbon between the bromo and methoxy groups would likely be the most deshielded (highest ppm value) due to the proximity of two electron-withdrawing/donating groups. The protons of the ethyl and methoxy groups would appear in their characteristic regions of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 |
| Methoxy (-OCH₃) | 3.8 - 4.0 |
| Ethyl (-CH₂CH₃) - CH₂ | 2.6 - 2.8 |
| Ethyl (-CH₂CH₃) - CH₃ | 1.2 - 1.4 |
Note: These are estimated values based on the analysis of spectra for compounds like 1-bromo-4-ethylbenzene nih.govspectrabase.comchemicalbook.com and 4-bromoanisole (B123540) spectrabase.com and the expected additive effects of the substituents. They are not from direct experimental measurement on this compound.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 |
| C-Br Stretch | 500 - 600 |
Note: These are estimated ranges based on characteristic IR absorption frequencies for substituted benzenes and are not from direct experimental measurement on this compound. nist.gov
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. sumitomo-chem.co.jp For this compound, a key reaction to investigate would be electrophilic aromatic substitution.
The methoxy group is a strong activating and ortho, para-directing group, while the bromo group is a deactivating but also ortho, para-directing group. The ethyl group is a weak activating and ortho, para-director. masterorganicchemistry.com In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions on the ring that are most activated and sterically accessible.
DFT calculations can be used to model the reaction pathway for the attack of an electrophile at different positions on the benzene ring. By calculating the energies of the intermediates and transition states, the most favorable reaction pathway can be determined. For this compound, substitution is most likely to occur at the positions ortho and para to the strongly activating methoxy group. Theoretical studies would help to predict the regioselectivity of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. rsc.orgmdpi.comacs.org
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The structural arrangement of 1-Bromo-4-ethyl-2-methoxybenzene makes it an attractive starting material for the construction of more elaborate molecules. The bromine atom provides a handle for cross-coupling reactions, while the methoxy (B1213986) and ethyl groups influence the electronic properties and steric environment of the benzene (B151609) ring.
In the realm of medicinal chemistry, substituted bromo-methoxybenzene scaffolds are of significant interest for the development of new therapeutic agents. While specific examples detailing the direct use of this compound in the synthesis of a marketed drug are not prevalent in the reviewed literature, its role as a precursor is evident from the utility of analogous structures. ontosight.ai Compounds with similar structural motifs are investigated for a range of biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The reactivity of the bromo and methoxy groups makes these compounds amenable to a variety of chemical transformations necessary for drug development. ontosight.ai
Furthermore, the core structure is relevant to the synthesis of pharmacologically active compounds. For instance, ortho-substituted anilines, which can be synthesized from precursors like this compound through amination reactions, are key structural elements in various therapeutic agents, including glucocorticoid receptor modulators (GRMs). nih.gov The development of robust synthetic methods, such as the Suzuki-Miyaura cross-coupling, for these types of molecules is crucial for the diversification of potential drug candidates. nih.gov Chemical suppliers also categorize this compound as a "Pharmaceutical Intermediate," underscoring its intended application in this field. bldpharm.com
The field of materials science leverages the unique electronic and photophysical properties of tailored organic molecules. This compound is identified as a building block for advanced functional materials, including those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The methoxy group, being electron-donating, and the aromatic ring form a conjugated system that can be extended through reactions at the bromine site. This allows for the tuning of the electronic band gap and other properties essential for applications in organic electronics. The ability to form larger conjugated systems through cross-coupling reactions is fundamental to creating novel materials with specific optical and electronic characteristics.
The total synthesis of complex natural products often relies on the strategic use of functionalized building blocks to construct intricate molecular architectures. While brominated aromatic compounds are frequently employed in such syntheses, a specific application of this compound in the total synthesis of a natural product has not been detailed in the surveyed scientific literature. The synthesis of ent-hydromorphone, for example, has been achieved from β-bromoethylbenzene, a structurally related but distinct starting material. researchgate.net The absence of specific examples may suggest that other brominated aromatics are more commonly utilized for the particular structural motifs found in known natural products.
Participation in Carbon-Carbon Bond Forming Reactions
The bromine atom in this compound is a key functional group that enables its participation in a variety of carbon-carbon bond-forming reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular skeletons.
The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction to form carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov The bromo-methoxy-benzene scaffold is well-suited for this transformation.
Research on the closely related compound, 1-bromo-4-methoxybenzene, demonstrates the efficiency of this reaction. In a study utilizing a bulky Pd-PEPPSI-embedded conjugated microporous polymer as a catalyst, the Suzuki-Miyaura coupling of 1-bromo-4-methoxybenzene with phenylboronic acid proceeded to give the corresponding biaryl product in high yield. rsc.org The reaction conditions and results from this study serve as a strong indicator for the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of a Related Aryl Bromide
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|
This interactive table summarizes the reaction conditions for the Suzuki-Miyaura coupling of an aryl bromide structurally similar to this compound.
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides. nih.gov This reaction is particularly useful for generating C-C bonds and has been the subject of extensive study to develop milder reaction conditions and expand its scope. nih.gov
The behavior of bromo-methoxy substituted benzenes in Ullmann-type reactions has been investigated in detail. A study on the Ullmann coupling of 1-bromo-4-methoxybenzene on a copper (Cu(111)) surface provided significant insights into the reaction mechanism. nsf.gov Upon heating, the aryl halide forms organometallic intermediates which then couple to yield the final biaryl product. nsf.gov This study highlights how subtle changes in the precursor molecule can influence the structure of the resulting products. nsf.gov The formation of symmetrical biaryls from this compound would be expected to follow a similar pathway, leading to a dimeric structure with a new carbon-carbon bond linking the two aromatic rings.
Versatility in Other Metal-Catalyzed Coupling Reactions
Beyond the more common Suzuki, Heck, and Sonogashira reactions, the bromine atom on this compound serves as a handle for several other important palladium-catalyzed cross-coupling reactions. These methods are fundamental in constructing complex molecular architectures.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org For a substrate like this compound, this reaction would provide access to a range of N-substituted 4-ethyl-2-methoxyanilines. The development of sterically hindered phosphine (B1218219) ligands has been crucial for achieving high efficiency and broad substrate scope in these transformations. wikipedia.org
Stille Coupling: The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic electrophile, such as an aryl bromide. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups. The coupling of this compound with various organostannanes (e.g., vinyl-, alkynyl-, or arylstannanes) would yield substituted 4-ethyl-2-methoxybenzene derivatives. wikipedia.org A notable variation is the Stille-carbonylative cross-coupling, which introduces a carbonyl group between the coupled fragments to form ketones. wikipedia.org
Negishi Coupling: In the Negishi coupling, an organozinc compound is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is prized for the high reactivity of the organozinc reagents, which often leads to faster reaction times compared to other coupling methods. wikipedia.org The reaction of this compound with an organozinc reagent would be an effective method for introducing new carbon-based substituents at the position of the bromine atom. wikipedia.orgresearchgate.net
Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (General) | Expected Product from this compound |
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd(0) catalyst, Phosphine ligand, Base | 4-ethyl-2-methoxy-N,N-dialkylaniline |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(0) catalyst, Ligand | 1-R-4-ethyl-2-methoxybenzene |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | 1-R-4-ethyl-2-methoxybenzene |
Precursor for Further Functionalization and Derivatization
The distinct functional groups of this compound—the aryl bromine, the ethyl side chain, and the methoxy group—can be selectively modified, making it a valuable starting material for synthesizing more complex molecules.
Derivatization via Substitution of the Aryl Bromine Atom
The carbon-bromine bond is a key site for functionalization. A primary route for derivatization is through organometallic intermediates.
Grignard and Organolithium Reagents: Treatment of this compound with magnesium metal would form the corresponding Grignard reagent, 4-ethyl-2-methoxyphenylmagnesium bromide. Alternatively, reaction with a strong base like n-butyllithium at low temperatures would generate the organolithium species. These nucleophilic intermediates can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, nitriles) to introduce new functional groups.
Borylation: The bromine atom can be converted into a boronic acid or boronic ester group. This is commonly achieved via a Grignard or organolithium intermediate followed by reaction with a trialkyl borate, such as trimethyl borate. chemicalbook.com For example, the synthesis of 4-methoxyphenylboronic acid can be accomplished by reacting 4-bromoanisole (B123540) with magnesium and a borane-dimethylamine complex. guidechem.com The resulting 4-ethyl-2-methoxyphenylboronic acid would be a valuable building block for subsequent Suzuki-Miyaura cross-coupling reactions. ontosight.ai
Cyanation: The bromo group can be substituted with a cyano group to form 4-ethyl-2-methoxybenzonitrile. This transformation can be achieved using various cyanide sources, often catalyzed by palladium or copper complexes.
Table 2: Potential Derivatizations via Bromine Substitution
| Reaction Type | Reagents | Intermediate | Final Product Example (with electrophile) |
| Grignard Formation | Mg, THF | 4-ethyl-2-methoxyphenylmagnesium bromide | 4-ethyl-2-methoxybenzoic acid (with CO₂) |
| Organolithium Formation | n-BuLi, THF, -78 °C | 4-ethyl-2-methoxyphenyl lithium | (4-ethyl-2-methoxyphenyl)(phenyl)methanol (with benzaldehyde) |
| Borylation | 1. Mg, THF 2. B(OMe)₃ 3. H₃O⁺ | - | 4-ethyl-2-methoxyphenylboronic acid |
| Cyanation | CuCN or Pd catalyst + Zn(CN)₂ | - | 4-ethyl-2-methoxybenzonitrile |
Chemical Modifications of the Ethyl and Methoxy Side Chains
The ethyl and methoxy groups also offer opportunities for further chemical modification, expanding the synthetic utility of the core structure.
Modification of the Ethyl Group: The benzylic position of the ethyl group is susceptible to oxidation and halogenation. For instance, the oxidation of 1-bromo-4-ethylbenzene (B134493) is known to yield 4'-bromoacetophenone, suggesting that this compound could be similarly oxidized to produce 1-(3-bromo-4-methoxyphenyl)ethan-1-one. sigmaaldrich.cn Free-radical bromination using reagents like N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position, forming 1-bromo-4-(1-bromoethyl)-2-methoxybenzene, a reactive intermediate for further substitutions.
Modification of the Methoxy Group: The methoxy group, an ether linkage, can be cleaved to reveal a phenol. This demethylation is typically accomplished using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). A study on a related complex molecule, 2-bromo-4-[1-eth-(E)-ylidene-2-(4-methoxy-phenyl)-butyl]-1-methoxy-benzene, demonstrated that demethylation can occur under specific reaction conditions. epa.gov This would convert this compound into 2-bromo-5-ethylphenol. glpbio.com This phenolic group can then undergo a new set of reactions, such as O-alkylation or conversion to a triflate for further cross-coupling.
Table 3: Potential Side-Chain Modifications
| Functional Group | Reaction Type | Reagents | Expected Product |
| Ethyl Group | Benzylic Oxidation | KMnO₄ or CrO₃ | 1-(3-bromo-4-methoxyphenyl)ethan-1-one |
| Ethyl Group | Benzylic Bromination | NBS, light/radical initiator | 1-bromo-4-(1-bromoethyl)-2-methoxybenzene |
| Methoxy Group | Demethylation (Ether Cleavage) | BBr₃ or HBr | 2-bromo-5-ethylphenol |
Future Research Directions and Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of substituted bromobenzenes often relies on methods that can be resource-intensive and generate significant chemical waste. A primary challenge for future research is the development of greener synthetic pathways to 1-Bromo-4-ethyl-2-methoxybenzene. This involves moving away from stoichiometric brominating agents and harsh reaction conditions. Research is anticipated to focus on catalytic bromination, the use of less toxic solvents, and processes that improve atom economy. For instance, processes that utilize bromide salts as the bromine source in conjunction with an in-situ oxidation system could offer a more environmentally friendly alternative to using elemental bromine.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Bromination | Use of a catalyst to facilitate the bromination of 4-ethyl-2-methoxyanisole, using a bromide source like NaBr or HBr. | Reduces the need for stoichiometric amounts of hazardous reagents, minimizes waste, and can offer higher selectivity. |
| Solvent-Free Reactions | Performing the synthesis under solvent-free or neat conditions, often with microwave or ball-milling assistance. | Eliminates solvent waste, can lead to faster reaction times, and simplifies product purification. |
| Flow Chemistry | Conducting the synthesis in a continuous flow reactor instead of a batch process. | Offers precise control over reaction parameters, enhances safety, and allows for easier scalability. |
| Use of Greener Reagents | Employing less hazardous brominating agents, such as N-Bromosuccinimide (NBS) in combination with a catalyst. | Reduces the toxicity and corrosive nature of the overall process compared to using liquid bromine. |
Exploration of Novel Catalytic Systems for Enhanced Regio-, Chemo-, and Stereoselectivity
The functional group array of this compound presents opportunities for various chemical transformations, particularly cross-coupling reactions at the carbon-bromine bond. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems, such as those based on palladium, nickel, or copper, to control the selectivity of these reactions.
Regioselectivity: Developing catalysts that can differentiate between the C-Br bond and various C-H bonds on the aromatic ring and its substituents is crucial for direct functionalization reactions.
Chemoselectivity: In molecules with multiple reactive sites, a key challenge is to develop catalysts that react exclusively at the C-Br bond, leaving other functional groups like the methoxy (B1213986) and ethyl groups intact.
Stereoselectivity: While the parent molecule is achiral, reactions involving the ethyl group could create a chiral center. Future work could explore catalytic systems that induce stereoselectivity, leading to enantiomerically pure derivatives for applications in medicinal chemistry.
| Catalytic Approach | Target Selectivity | Potential Reaction Type |
| Palladium-Phosphine Complexes | Chemo- and Regioselectivity | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions at the C-Br bond. |
| Nickel-Based Catalysts | Chemoselectivity | Cross-coupling reactions, potentially at a lower cost than palladium. |
| Copper-Catalyzed Reactions | Chemoselectivity | Ullmann condensation, C-N and C-O bond formation. |
| Chiral Catalysts | Stereoselectivity | Asymmetric functionalization of the ethyl group or desymmetrization reactions. |
Advanced Mechanistic Insights through Operando Spectroscopic Techniques
A deeper understanding of the reaction mechanisms is fundamental to the rational design of improved synthetic methods and catalysts. While traditional spectroscopic methods like NMR provide snapshots of reaction start and end points, they often miss the transient, short-lived intermediates that are key to the mechanism. rsc.org The application of operando spectroscopic techniques, which monitor the reaction in real-time under actual process conditions, represents a significant future research frontier. Techniques such as operando IR, Raman, and X-ray absorption spectroscopy could be used to study the synthesis of this compound or its subsequent transformations. This would provide invaluable data on catalyst activation, intermediate species, and deactivation pathways, enabling a shift from empirical optimization to knowledge-driven process development.
Application in Emerging Areas of Organic Chemistry and Materials Science
While substituted anisoles and bromobenzenes are known intermediates in pharmaceuticals and agrochemicals, the specific potential of this compound remains largely untapped. ontosight.aiontosight.ai Future research should focus on leveraging its unique substitution pattern for applications in emerging fields.
Materials Science: The compound could serve as a monomer or a key building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The interplay of the electron-donating methoxy and ethyl groups with the reactive bromo- a functionality makes it an interesting candidate for tuning the optoelectronic properties of larger conjugated systems.
Medicinal Chemistry: Its structure could be a valuable scaffold for the development of new therapeutic agents. The lipophilic ethyl group, the hydrogen-bond accepting methoxy group, and the synthetically versatile bromine atom provide handles for creating diverse libraries of compounds for biological screening. ontosight.ai
Complex Molecule Synthesis: In organic synthesis, it can be used as a starting material for constructing more complex molecular architectures, where the substituents direct subsequent reactions to achieve a desired target molecule.
Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles
Building upon the foundation of novel catalytic methods, a major avenue of future research will be the design and synthesis of advanced derivatives of this compound. By strategically replacing the bromine atom via cross-coupling reactions or modifying the ethyl and methoxy groups, a wide range of new molecules can be accessed. This includes introducing other halogens, nitro groups, or complex organic fragments. rsc.orgchemspider.combldpharm.com The goal is to create a portfolio of derivatives with tailored electronic, steric, and physicochemical properties. These derivatives could be designed to have specific reactivity for subsequent synthetic steps, to act as ligands for metal catalysts, or to exhibit particular biological activities or material properties. The systematic development of such a compound library would significantly broaden the applicability of the this compound core structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-4-ethyl-2-methoxybenzene, and how can reaction conditions be optimized?
- Methodology :
- Electrophilic Substitution : Bromination of 4-ethyl-2-methoxybenzene using Br₂ with FeBr₃ as a catalyst under controlled temperature (0–5°C) to avoid over-bromination .
- Etherification : Introduce the methoxy group via Williamson synthesis using methyl iodide and a base (e.g., K₂CO₃), followed by bromination .
- Optimization : Monitor reaction progress with TLC or GC-MS. Adjust stoichiometry (e.g., Br₂:substrate ratio) and solvent polarity (e.g., dichloromethane vs. acetic acid) to improve yield .
Q. How can the purity and structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, ethyl at C4). Aromatic protons show distinct splitting patterns .
- Mass Spectrometry : Confirm molecular ion ([M]⁺) at m/z 215 (C₉H₁₁BrO) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids. Optimize with Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C .
- Buchwald-Hartwig Amination : React with primary amines using Pd₂(dba)₃ and Xantphos to form C-N bonds. Monitor for byproducts (e.g., dehalogenation) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl and methoxy groups influence regioselectivity in further functionalization?
- Electronic Analysis : Methoxy is electron-donating (ortho/para-directing), while ethyl is weakly electron-donating. Bromine’s meta-directing effect dominates, guiding substitutions to C5 or C6 positions.
- Steric Considerations : Ethyl at C4 may hinder reactions at adjacent positions. Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .
Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how can they be resolved?
- Challenges : Low crystal quality due to flexible ethyl group or solvent inclusion. Twinning may occur if crystallization solvents (e.g., ethanol/water) evaporate unevenly .
- Solutions : Use SHELXL for refinement. Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply TWIN laws in SHELX for twinned crystals .
Q. How can contradictory data on reaction yields or byproducts be systematically addressed?
- Case Study : Discrepancies in bromination yields (e.g., 60% vs. 85%) may stem from trace moisture deactivating FeBr₃.
- Resolution :
Replicate reactions under anhydrous conditions (e.g., molecular sieves).
Characterize byproducts via LC-MS to identify competing pathways (e.g., di-bromination).
Use DoE (Design of Experiments) to isolate critical variables (temperature, catalyst loading) .
Q. What advanced spectroscopic techniques are suitable for studying its interaction with biomolecules?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., cytochrome P450) by immobilizing the compound on a sensor chip .
- Fluorescence Quenching : Monitor interactions with DNA using ethidium bromide displacement assays .
Methodological Notes
- Safety : Handle with nitrile gloves and fume hood due to bromine’s toxicity (UN 3082). Store under argon at 4°C to prevent degradation .
- Data Validation : Cross-reference melting points (mp: 10–13°C) and boiling points (bp: ~223°C) with DSC/TGA data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
